molecular formula C15H23N B14369626 N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine CAS No. 92725-18-3

N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine

Cat. No.: B14369626
CAS No.: 92725-18-3
M. Wt: 217.35 g/mol
InChI Key: BDPAJJIAIBKWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine is a tertiary amine with a complex structure that includes a phenyl group attached to a cyclohexyl ring, which is further connected to a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine typically involves the reaction of 2-phenylcyclohexanone with dimethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to a secondary alcohol, which then reacts with dimethylamine to form the desired tertiary amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the particular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-1-(2-phenylcyclohexyl)methanamine include:

  • N,N-Dimethyl-1-phenyl-2-ethanamine
  • N,N-Dimethyl-2-phenylcyclohexylamine
  • N,N-Dimethyl-1-phenylcyclohexylamine

Highlighting Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl group with a cyclohexyl ring and a dimethylamino group makes it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

92725-18-3

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N,N-dimethyl-1-(2-phenylcyclohexyl)methanamine

InChI

InChI=1S/C15H23N/c1-16(2)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3

InChI Key

BDPAJJIAIBKWER-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCCC1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.